4-N-(2,4-difluorophenyl)-5-nitropyrimidine-4,6-diamine
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Overview
Description
4-N-(2,4-difluorophenyl)-5-nitropyrimidine-4,6-diamine (DFPN) is a synthetic compound that has been extensively studied for its potential use in scientific research. DFPN belongs to the class of pyrimidine derivatives, and it has been found to have a wide range of biological activities.
Scientific Research Applications
Organic Synthesis and Chemical Reactions
The study of pyrimidine N-oxides revealed insights into the oxidation reactions involving nitrosopyrimidine derivatives, leading to products like 4,6-diamino-5-nitropyrimidin-2-ol and others, showcasing the chemical versatility and reactivity of pyrimidine compounds similar to "4-N-(2,4-difluorophenyl)-5-nitropyrimidine-4,6-diamine" (Cowden & Jacobson, 1980). Moreover, the process development for Voriconazole, a broad-spectrum triazole antifungal agent, highlights the synthetic utility of difluorophenyl-pyrimidinyl derivatives in medicinal chemistry, emphasizing the stereoselective addition of pyrimidine to difluorophenyl compounds (Butters et al., 2001).
Material Science and Polymer Research
In material science, the synthesis and characterization of polyimides from diamine monomers, including those with pyrimidine and difluorophenyl groups, have been extensively studied. These materials exhibit high glass transition temperatures, thermal stability, and unique optical properties, making them valuable for various industrial applications. For instance, the development of polyimides with triphenylamine-based diamine monomers demonstrates the potential of incorporating pyrimidine structures for enhancing material properties (Choi, Cho, & Yoon, 2010). Additionally, fluorinated polyimides containing pyridine and trifluoromethylthiophenyl units have been shown to possess high heat resistance, solubility, and hydrophobicity, underscoring the importance of functional groups like difluorophenyl in modifying polymer characteristics (Huang et al., 2019).
Novel Applications and Chemical Sensing
Emerging research also explores the use of pyrimidine derivatives in novel applications, such as fluorescent chemosensors. These studies involve the synthesis of diamines containing pyridine and triphenylamine substituents, leading to poly(pyridine-imide) structures capable of acting as "off–on" fluorescent switchers for acids, demonstrating the potential for environmental monitoring and analytical applications (Wang, Liou, Liaw, & Chen, 2008).
Mechanism of Action
Mode of Action
It’s worth noting that similar compounds have been reported to exhibit a bleaching action due to the inhibition of carotenoid biosynthesis, thereby preventing photosynthesis and leading to plant death .
Biochemical Pathways
Based on its structural similarity to other compounds, it may be involved in the inhibition of carotenoid biosynthesis, which is a crucial pathway for photosynthesis in plants .
Result of Action
Similar compounds have been reported to cause plant death by inhibiting photosynthesis .
properties
IUPAC Name |
4-N-(2,4-difluorophenyl)-5-nitropyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N5O2/c11-5-1-2-7(6(12)3-5)16-10-8(17(18)19)9(13)14-4-15-10/h1-4H,(H3,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPWPWHDCMEJIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC2=NC=NC(=C2[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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